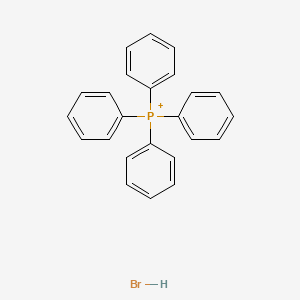
Tetraphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium bromide is a chemical compound with the molecular formula (C₆H₅)₄PBr. It is a white to off-white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis, particularly as a phase-transfer catalyst, which facilitates the transfer of ions between immiscible phases in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenyl bromide in the presence of a catalyst such as nickel chloride. The reaction is typically carried out in a solvent like n-octanol at a temperature of 195°C for about 6 hours, yielding a product with an 89% yield .
Industrial Production Methods: In industrial settings, the synthesis of tetraphenylphosphonium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield tetraphenylphosphonium hydroxide.
Scientific Research Applications
Tetraphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Biology: It is employed in studies involving ion transport and membrane potential due to its ability to interact with biological membranes.
Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which tetraphenylphosphonium bromide exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of ions between immiscible phases by forming ion pairs with the ions in the aqueous phase and transferring them to the organic phase. This enhances the reaction rate and efficiency of the overall process .
Comparison with Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but with a chloride ion instead of bromide.
Tetrabutylphosphonium bromide: Contains butyl groups instead of phenyl groups.
Triphenylphosphine oxide: Contains an oxygen atom bonded to the phosphorus atom.
Uniqueness: Tetraphenylphosphonium bromide is unique due to its high solubility in both water and organic solvents, making it highly versatile in various chemical reactions. Its ability to act as an effective phase-transfer catalyst sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H21BrP+ |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
tetraphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |
InChI Key |
BRKFQVAOMSWFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















